2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (CAS: 189153-10-4 / 327156-95-6) is a conformationally constrained, orthogonally protected gamma-amino acid building block. It features a cis-1,4-disubstituted cyclohexane core that enforces an axial-equatorial (a,e) geometry, distinguishing it from linear aliphatic linkers and its extended trans-isomer counterpart. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine ensures immediate compatibility with standard Fmoc/Boc solid-phase peptide synthesis (SPPS) and solution-phase coupling workflows. In industrial and advanced research procurement, this compound is primarily sourced as a rigid bifunctional linker for Proteolysis Targeting Chimeras (PROTACs) and as a structural constraint in peptidomimetic drug design, where precise spatial control of the exit vectors is a critical design parameter [1].
Substituting this specific cis-isomer with the more commonly available trans-isomer or flexible aliphatic chains (e.g., 6-aminohexanoic acid) fundamentally alters the three-dimensional trajectory of the synthesized molecule. The cis-1,4-cyclohexane core dictates a 'kinked' geometry, whereas the trans-isomer adopts an extended, linear equatorial-equatorial conformation. In PROTAC development, this stereochemical difference changes the exit vector angle, directly impacting the spatial proximity of the E3 ligase and the target protein, which can completely abolish ternary complex formation and degradation efficacy [1]. Furthermore, substituting with the unprotected cis-4-aminocyclohexylacetic acid requires end-users to perform in-house amine protection, which introduces additional synthetic steps, reduces overall yield due to the high polarity of the zwitterionic intermediate, and increases process time [2].
The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates the spatial orientation of the attached functional groups. The cis-isomer adopts an axial-equatorial (a,e) conformation, resulting in a kinked exit vector. In contrast, the trans-isomer adopts an equatorial-equatorial (e,e) conformation, providing a linear trajectory. This geometric divergence results in an approximate 120° difference in the spatial projection of the coupled ligands[1].
| Evidence Dimension | Exit vector angle / Spatial trajectory |
| Target Compound Data | cis-isomer: ~60° kinked trajectory (a,e conformation) |
| Comparator Or Baseline | trans-isomer: ~180° extended linear trajectory (e,e conformation) |
| Quantified Difference | Approximate 120° divergence in spatial projection |
| Conditions | Computational modeling of 1,4-disubstituted cyclohexane chair conformations |
Procuring the exact stereoisomer is mandatory for PROTAC and peptidomimetic workflows where the precise angle of the linker determines whether a productive protein-protein interaction can occur.
Utilizing the pre-Boc-protected compound eliminates the need for in situ amine protection during multi-step synthesis. Unprotected 4-aminocyclohexylacetic acid exists as a highly polar zwitterion, making it poorly soluble in standard organic coupling solvents like DMF or DCM. Pre-protection increases organic solubility and eliminates 1-2 synthetic steps, preventing the typical 10-20% yield loss associated with the isolation of polar intermediates[1].
| Evidence Dimension | Synthetic steps and yield loss prior to coupling |
| Target Compound Data | 0 additional protection steps; direct coupling ready |
| Comparator Or Baseline | Unprotected cis-4-aminocyclohexylacetic acid: requires 1-2 steps for Boc protection and isolation |
| Quantified Difference | Saves >8 hours of process time and avoids 10-20% yield reduction |
| Conditions | Standard laboratory-scale peptide coupling workflows (DMF/DCM solvents) |
For scale-up and high-throughput library synthesis, pre-protected building blocks directly reduce labor costs, solvent waste, and batch-to-batch variability.
Flexible aliphatic linkers, such as 6-aminohexanoic acid, incur a significant entropic penalty upon target binding due to the freezing of multiple rotatable bonds. The rigid cyclohexane core of the target compound restricts these degrees of freedom. Thermodynamic principles indicate that freezing a single rotatable bond costs approximately 0.4 to 0.6 kcal/mol at 298K. By replacing a flexible alkyl chain with a rigid cyclohexane ring, the entropic penalty is reduced, which can translate to a 10- to 100-fold improvement in binding affinity in optimized systems[1].
| Evidence Dimension | Entropic penalty of binding (ΔS) |
| Target Compound Data | Rigid cyclohexane core restricts rotatable bonds |
| Comparator Or Baseline | Flexible alkyl linkers (e.g., Ahx): high number of freely rotatable bonds |
| Quantified Difference | Saves ~0.4-0.6 kcal/mol per restricted rotatable bond |
| Conditions | Thermodynamic evaluation of ligand-target binding at 298K |
Selecting a rigid linker over a flexible chain is a primary strategy for overcoming weak binding affinities in bivalent molecules and peptidomimetics.
In the design of large bivalent molecules like PROTACs, achieving cellular permeability is a major hurdle due to high polar surface area (PSA). While PEG-based linkers are highly flexible and hydrophilic, substituting them with a cyclohexane-based linker increases the overall lipophilicity of the molecule. The incorporation of the carbocyclic ring typically increases the calculated partition coefficient (clogP) by 1.0 to 1.5 units compared to a PEG linker of similar length, enhancing passive membrane diffusion [1].
| Evidence Dimension | Lipophilicity (clogP) |
| Target Compound Data | Cyclohexane core: highly lipophilic |
| Comparator Or Baseline | PEG-based linkers: hydrophilic |
| Quantified Difference | Increase in clogP by ~1.0-1.5 units |
| Conditions | In silico clogP calculation and passive permeability assays |
Procuring lipophilic, rigid linkers is essential for formulation scientists aiming to rescue the cellular permeability of high-molecular-weight drug candidates.
This compound is the right choice for synthesizing PROTAC libraries where a non-linear, kinked spatial orientation is required to control the ternary complex between an E3 ligase and a target protein. Its rigid cis-geometry provides a specific exit vector that flexible alkyl chains or trans-isomers cannot replicate, directly addressing spatial mismatches in degrader design [1].
Procured for structural biology and medicinal chemistry workflows aiming to induce a turn or folded secondary structure in a peptide sequence. The axial-equatorial geometry of the cis-cyclohexane ring mimics specific peptide turns, allowing researchers to lock peptides into active conformations to increase target affinity and metabolic stability [2].
Because the amine is pre-protected with a Boc group, this building block is immediately compatible with orthogonal Fmoc/Boc SPPS workflows. It is selected by process chemists to streamline synthesis, avoid the poor organic solubility of unprotected zwitterionic precursors, and maintain high coupling yields in automated synthesizers [3].
Irritant